molecular formula C11H9FN2O2 B1491993 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097964-17-3

6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1491993
CAS No.: 2097964-17-3
M. Wt: 220.2 g/mol
InChI Key: BCSSDPNMRDAXHD-UHFFFAOYSA-N
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Description

6-(2-Fluorobenzyl)pyrimidine-2,4(1H,3H)-dione ( 2097964-17-3) is a fluorinated pyrimidinedione derivative of interest in medicinal chemistry and drug discovery. This compound features a uracil core structure substituted at the C-6 position with a 2-fluorobenzyl group, yielding a molecular formula of C 11 H 9 FN 2 O 2 and a molecular weight of 220.20 . Compounds based on the 3-hydroxypyrimidine-2,4-dione (HPD) scaffold are extensively investigated as inhibitors of virally encoded enzymes, particularly in the context of antiviral research . The pyrimidinedione core can function as a metal-chelating pharmacophore, which is a critical feature for inhibitors targeting metalloenzymes like HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H) . The structural motif represented by this compound serves as a valuable building block for the synthesis and structure-activity relationship (SAR) study of novel enzyme inhibitors, providing researchers a key intermediate for developing potential therapeutic agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSSDPNMRDAXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione , with a CAS number of 2097964-17-3 , is a pyrimidine derivative notable for its potential biological activities. This article delves into its synthesis, biological activity, and relevance in medicinal chemistry, supported by various research findings and case studies.

Structure and Composition

  • Molecular Formula : C11_{11}H9_9FN2_2O2_2
  • Molecular Weight : 220.20 g/mol
  • CAS Number : 2097964-17-3

The compound features a pyrimidine ring substituted with a 2-fluorobenzyl group, which is significant for its biological interactions.

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiviral Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit promising antiviral activities. Specifically, compounds in this class have been explored as inhibitors of HIV integrase (IN), a critical enzyme in the viral replication cycle. Studies have shown that modifications to the pyrimidine structure can enhance antiviral efficacy against HIV, suggesting that similar modifications could be beneficial for this compound .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds with similar structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural analogs suggest a potential for similar activity.

Anticancer Activity

The biological significance of pyrimidine derivatives extends to anticancer research. Compounds within this class have been identified as selective inhibitors of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The development of pyrimidine-based inhibitors has shown promise in preclinical models for targeting cancer cells . The specific mechanisms by which this compound may exert anticancer effects require further investigation but are likely related to its ability to interfere with key signaling pathways in tumorigenesis.

Synthesis and Evaluation

A significant study involved the synthesis of various pyrimidine derivatives and their evaluation for biological activity. The synthesis typically involves cyclization reactions starting from readily available precursors, such as hydroxyurea derivatives . The synthesized compounds were then subjected to biological assays to assess their efficacy against target pathogens and cancer cell lines.

Comparative Analysis of Biological Activity

Compound NameActivity TypeMIC (μg/mL)Reference
This compoundAntiviralTBD
Pyrimidine derivative AAntimicrobial3.12 - 12.5
Pyrimidine derivative BAnticancerTBD

Scientific Research Applications

Cancer Therapy

One of the prominent applications of 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione derivatives is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer treatment as they target the DNA repair mechanisms in cancer cells. The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues has shown promising results in inhibiting PARP-1 activity, which leads to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs. These compounds were evaluated for their anti-proliferative effects against various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), demonstrating significant inhibitory activity .

Antiviral Activity

The compound has also been explored for its antiviral properties. Research has indicated that pyrimidine derivatives can serve as effective antiviral agents against human immunodeficiency virus (HIV). The structural modifications of pyrimidine-2,4-dione derivatives have led to the discovery of compounds that exhibit potent activity against HIV by inhibiting viral replication and preventing resistance development . The synthesis pathways often involve cyclocondensation reactions that yield diverse analogues with enhanced bioactivity.

Ion Channel Modulation

Another notable application is in the modulation of ion channels, specifically the TRPC5 (transient receptor potential cation channel subfamily C member 5). Compounds derived from this compound have been identified as potential TRPC5 modulators. These modulators play a critical role in various physiological processes by regulating calcium and sodium ion flux across cellular membranes. This modulation is essential for maintaining cellular function and communication, making these compounds valuable in treating conditions related to ion channel dysregulation .

Synthesis Approaches

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available hydroxyurea or other pyrimidine derivatives.
  • Reactions : Key reactions include cyclocondensation and amination steps under microwave irradiation or conventional heating.
  • Characterization : The final products are characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm their structures .

Bioactivity Evaluation

The bioactivity of synthesized compounds is evaluated through various assays:

  • Cell Viability Assays : To assess anti-cancer activity.
  • Viral Replication Inhibition Assays : For antiviral efficacy.
  • Electrophysiological Studies : To evaluate ion channel modulation effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrimidine-2,4-dione derivatives exhibit significant variations in melting points, solubility, and stability depending on substituent type and position:

Compound Substituent (Position 6) Melting Point (°C) Synthesis Yield (%) Key Reference
6-((2-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4-dione (12j) (2-Fluorophenyl)thio 130–132 68
3-(4-Fluorobenzyl)-6-trifluoromethylpyrimidine-2,4-dione 4-Fluorobenzyl + CF₃ Not reported High herbicidal activity (98% at 100 μg/mL)
6-((4-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4-dione (12h) (4-Fluorophenyl)thio 185–187 77
  • Key Observations :
    • The 2-fluorobenzyl group in the target compound may confer distinct electronic effects compared to thio-linked fluorophenyl groups (e.g., 12j and 12h). The thioether linkage in 12j reduces melting points (130–132°C vs. 185–187°C for 12h), suggesting weaker intermolecular forces .
    • Trifluoromethyl substitution (as in 3-(4-fluorobenzyl)-6-CF₃ analog) enhances herbicidal activity, highlighting the role of electron-withdrawing groups in bioactivity .
Herbicidal Activity:
  • 3-(4-Fluorobenzyl)-6-trifluoromethylpyrimidine-2,4-dione demonstrates 98% inhibition of Brassica napus root growth at 100 μg/mL, attributed to the synergistic effects of the 4-fluorobenzyl and CF₃ groups .
Antiviral Activity:
  • Pyrimidine-2,4-diones like AZT and stavudine are established antiviral agents, though their substituents (azido and dihydroxy groups) differ significantly from 2-fluorobenzyl .

Comparison with Annulated Pyrimidine Derivatives

Annulated pyrido[2,3-d]pyrimidine-2,4-diones (e.g., compounds 6a–d) exhibit expanded aromatic systems, altering electronic properties and binding interactions:

Compound Structure HOMO-LUMO Gap (eV) Key Interactions Reference
6-(5-Fluoro-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (6b) Pyrido[2,3-d]pyrimidine + fluorobenzoyl 3.91 π–π stacking with FAD; hydrogen bonding with Arg98
  • Key Observations :
    • Annulation increases planarity, enhancing π–π interactions with biological targets (e.g., FAD in Nicotiana tabacum PPO) .
    • The HOMO-LUMO gaps (3.91–4.10 eV) suggest tunable electronic properties for redox-mediated activities .

Substituent Diversity and Functional Selectivity

Amino and Alkyl Substituents:

  • 6-(Benzylamino)-3-methylpyrimidine-2,4-dione (MFCD00435399) and 6-[(3-phenylpropyl)amino]pyrimidine-2,4-dione (CAS 21321-20-0) demonstrate how aminoalkyl chains influence solubility and receptor binding .
  • 6-Benzyl-5-isopropylpyrimidine-2,4-dione (CAS 176519-55-4) highlights steric effects, where bulky isopropyl groups may hinder enzymatic access .

Halogenated Derivatives:

  • 6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4-dione (C16H14ClF3N4O3) combines chloro and trifluoromethyl groups for enhanced lipophilicity and target affinity .

Data Tables for Comparative Analysis

Table 1: Substituent Impact on Herbicidal Activity

Compound Substituent Activity (% Inhibition) Concentration (μg/mL) Reference
3-(4-Fluorobenzyl)-6-trifluoromethylpyrimidine-2,4-dione 4-Fluorobenzyl + CF₃ 98 100
6-((2-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4-dione (2-Fluorophenyl)thio Not tested

Table 2: Electronic Properties of Annulated Derivatives

Compound HOMO-LUMO Gap (eV) Key Interactions Reference
6b (Pyrido[2,3-d]pyrimidine) 3.91 Hydrogen bonds with Arg98
6a (Hydroxybenzoyl derivative) 3.93 π–π stacking with FAD

Preparation Methods

General Synthetic Strategy for Pyrimidine-2,4-dione Derivatives

The synthesis of pyrimidine-2,4-diones typically involves:

  • Construction of the pyrimidine ring or modification of existing pyrimidine-2,4-dione cores.
  • Introduction of substituents at the 6-position via alkylation or coupling reactions.
  • Functional group transformations such as hydroxylation or deprotection steps.

Preparation via β-Ketoester Cyclization and Alkylation

A well-documented synthetic route involves the use of β-ketoesters as key intermediates, which are cyclized with thiourea to form pyrimidine-2,4-dione cores. Subsequent transformations include:

  • Conversion of thiocarbonyl groups into carbonyls to yield pyrimidine-2,4-diones.
  • Regioselective N-1 alkylation using activated chloromethyl alkyl ethers (e.g., chloromethyl 2-fluorobenzyl ether) to introduce the 6-(2-fluorobenzyl) substituent.
  • Optional N-3 hydroxylation using m-chloroperbenzoic acid (mCPBA) under basic conditions to modify the pyrimidine ring further.

This approach was adapted from procedures used in synthesizing related biphenylmethyl pyrimidine-2,4-dione derivatives, where Suzuki coupling was also employed to introduce aromatic substituents at the 6-position after initial ring formation and functionalization.

Pd-Catalyzed Multicomponent Carbonylation Reaction

An alternative modern approach uses palladium-catalyzed multicomponent reactions involving:

  • α-Chloroketones (e.g., 2-chloro-1-(2-fluorophenyl)ethan-1-one analogues),
  • Isocyanates,
  • Aromatic amines,
  • Carbon monoxide under pressure.

This method forms a β-ketoacylpalladium intermediate that reacts in situ with non-symmetrical ureas formed from isocyanates and amines, followed by chemo-selective acylation and cyclization to yield pyrimidine-2,4-dione derivatives substituted at the 6-position with benzyl or aryl groups.

Though this has been demonstrated with phenyl and tolyl derivatives, it is adaptable for 2-fluorobenzyl substitution by choosing appropriate α-chloroketone precursors.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Typical Yields Notes
β-Ketoester cyclization + alkylation β-Ketoesters, thiourea, chloromethyl alkyl ethers, mCPBA oxidation Regioselective, versatile for substitutions ~56% (reported for related compounds) Requires multi-step synthesis and purification
Pd-Catalyzed multicomponent carbonylation α-Chloroketone, isocyanate, aromatic amine, CO, Pd catalyst, 110 °C, 27 atm CO One-pot, good yields (73% reported) ~70-75% Adaptable for various aryl substitutions
Aqueous media TEBA-catalyzed reaction Substituted cinnamonitriles, amino-hydroxypyrimidines, TEBA, water, 90 °C Environmentally friendly, simple operation 66-99% depending on substituent Green chemistry approach, mild conditions

Detailed Research Findings and Notes

  • The β-ketoester route allows for the introduction of various benzyl groups at the 6-position via alkylation of the pyrimidine ring nitrogen, with the possibility of further functionalization such as hydroxylation at N-3, which may be relevant for biological activity optimization.

  • The Pd-catalyzed carbonylation method is efficient for assembling complex pyrimidine-2,4-dione derivatives in a single step from simple precursors, making it attractive for rapid synthesis and diversification.

  • The aqueous TEBA-catalyzed synthesis highlights the potential for sustainable and scalable production of pyrimidine derivatives, with high yields and operational simplicity, though it may require adaptation for specific benzyl substituents such as 2-fluorobenzyl.

  • Spectroscopic characterization (1H NMR, IR, elemental analysis) confirms the structure and purity of synthesized compounds in all methods.

Q & A

Q. What synthetic methodologies are optimal for preparing 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of pyrimidine-2,4-dione precursors with 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Reaction optimization may require controlled temperature (60–80°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is critical to isolate high-purity products. Yield improvements (up to 80%) can be achieved by optimizing stoichiometry and reaction time .

Q. How can the structural integrity of this compound be confirmed experimentally?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.20–7.60 ppm for the 2-fluorobenzyl group) and pyrimidine-dione NH protons (δ 10.0–11.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ or [M−H]−) with <5 ppm error .
  • X-ray diffraction : For crystalline derivatives, analyze intermolecular interactions (e.g., hydrogen bonding between dione NH and carbonyl groups) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Screen for enzyme inhibition (e.g., HIV reverse transcriptase RNase H or eEF-2K) using fluorescence-based assays or antimicrobial activity against Staphylococcus aureus and Candida albicans via broth microdilution (MIC values <50 µg/mL indicate potency) . Dose-response curves (IC₅₀ or EC₅₀) and selectivity indices (vs. mammalian cells) should be prioritized .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorobenzyl vs. arylthio groups) impact biological activity?

Comparative studies show that electron-withdrawing groups (e.g., -F, -CF₃) enhance binding to hydrophobic enzyme pockets (e.g., HIV RT RNase H active site) by increasing dipole interactions . For example, replacing 2-fluorobenzyl with 4-(trifluoromethyl)phenylthio (as in compound 12g) improved anti-HIV activity by 3-fold . Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .

Q. How can computational methods (DFT, TD-DFT) elucidate electronic properties and reactivity?

  • DFT/B3LYP/6-311+G(d,p) : Calculate HOMO-LUMO gaps (ΔE ≈ 3.9–4.1 eV for pyrimidine-diones) to predict charge-transfer interactions .
  • NBO analysis : Identify hyperconjugative interactions (e.g., LP(O)→σ*(C-N)) stabilizing the dione ring .
  • MEP maps : Visualize electrophilic sites (e.g., carbonyl groups) for nucleophilic attack .

Q. How should contradictory data on enzyme inhibition potency between studies be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) . For example, compound 13q showed 80% RNase H inhibition in fluorescence assays but lower activity in cell-based models due to permeability issues . Cross-reference NMR and HRMS data to confirm structural consistency between studies .

Methodological Challenges

Q. What strategies mitigate low yields in multi-step syntheses of fluorinated pyrimidine-diones?

  • Stepwise purification : Isolate intermediates after each step (e.g., via flash chromatography) to avoid cumulative impurities .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 20 hr to 2 hr for cyclocondensation steps) .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for NH protection during alkylation to prevent side reactions .

Q. How can crystallinity issues in X-ray analysis be addressed for hygroscopic derivatives?

  • Co-crystallization : Add co-formers (e.g., succinic acid) to improve lattice stability .
  • Low-temperature data collection : Reduce thermal motion artifacts (e.g., at 100 K) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione

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